4-Bromo-3-fluorobenzyl bromide
Overview
Description
4-Bromo-3-fluorobenzyl bromide: is an organic compound with the molecular formula C7H5Br2F . It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzyl bromide can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This involves the bromination of 3-fluorotoluene followed by further bromination at the benzylic position.
Suzuki-Miyaura Coupling: This method involves the coupling of 4-bromo-3-fluorophenylboronic acid with a suitable brominating agent under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-3-fluorobenzyl bromide undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.
Coupling Products: Products typically include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 4-Bromo-3-fluorobenzyl bromide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to synthesize compounds that can act as enzyme inhibitors or receptor modulators .
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, including potential anti-cancer and anti-inflammatory agents .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atoms on the benzyl group make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products . The compound can also participate in palladium-catalyzed coupling reactions, where it forms carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
4-Fluorobenzyl bromide: Similar in structure but lacks the additional bromine atom at the 4th position.
3-Fluorobenzyl bromide: Similar but lacks the bromine atom at the 4th position.
4-Bromobenzyl bromide: Similar but lacks the fluorine atom at the 3rd position.
Uniqueness: 4-Bromo-3-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual substitution allows for more versatile applications in synthetic chemistry compared to its mono-substituted counterparts .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNLHLMJSMARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470290 | |
Record name | 4-Bromo-3-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127425-73-4 | |
Record name | 4-Bromo-3-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(bromomethyl)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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